N-4-Methylphenyl biphenyl-2-carboxamide
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Overview
Description
N-4-Methylphenyl biphenyl-2-carboxamide is a chemical compound with the molecular formula C20H17NO. It is known for its solid-state appearance, typically ranging from yellow to white. This compound has a melting point of 145 to 149 °C . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-4-Methylphenyl biphenyl-2-carboxamide involves the amidation of biphenyl-2-carboxylic acid with 4-methylaniline. The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-4-Methylphenyl biphenyl-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of catalysts like aluminum chloride (AlCl3).
Scientific Research Applications
N-4-Methylphenyl biphenyl-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-4-Methylphenyl biphenyl-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-4-Methylphenyl biphenyl-2-carboxamide can be compared with other similar compounds such as:
N-(4-hydroxy-2-methylphenyl)[1,1’-biphenyl]-4-carboxamide: This compound has a hydroxyl group, which can influence its reactivity and biological activity.
N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound contains a pyrazine ring, which can affect its chemical properties and applications.
This compound stands out due to its unique combination of a biphenyl structure and a carboxamide group, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17NO |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)21-20(22)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
InChI Key |
PPJWCMFGQXHIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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